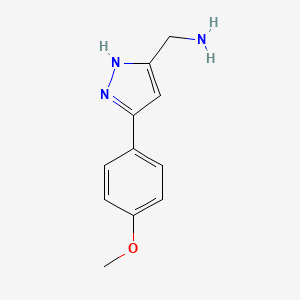![molecular formula C6H11BrN4O B13333444 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333444.png)
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a propan-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with propan-2-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and other substituted triazoles.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Scientific Research Applications
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The propan-2-yloxy methyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-2-methyl-2-pentene
- 5-Bromo-2-[(propan-2-yloxy)methyl]-1,3-oxazole
Uniqueness
Compared to similar compounds, 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11BrN4O |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
5-bromo-1-(propan-2-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11BrN4O/c1-4(2)12-3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10) |
InChI Key |
LDJZRFZDFCKEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)

![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)



![6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)


![Butyl[1-(2-fluorophenyl)propyl]amine](/img/structure/B13333447.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
